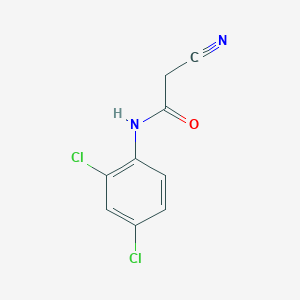![molecular formula C8H8O2 B100438 Bicyclo[2.2.2]oct-7-ene-2,5-dione CAS No. 17660-74-1](/img/structure/B100438.png)
Bicyclo[2.2.2]oct-7-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.2]oct-7-ene-2,5-dione, also known as norbornane-2,5-dione, is a bicyclic organic compound with a molecular formula of C7H8O2. It is a yellow crystalline solid with a melting point of 95-97°C. This compound has been widely used in scientific research due to its unique chemical properties and versatile applications. In 2.2]oct-7-ene-2,5-dione.
Wirkmechanismus
The mechanism of action of bicyclo[2.2.2]oct-7-ene-2,5-dione is not well understood. However, it has been reported to undergo various reactions, such as Michael addition, Diels-Alder reaction, and ene reaction. These reactions have been utilized in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
Bicyclo[2.2.2]oct-7-ene-2,5-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit anti-inflammatory and antioxidant activities in vitro. These activities may be attributed to its unique chemical structure.
Vorteile Und Einschränkungen Für Laborexperimente
Bicyclo[2.2.2]oct-7-ene-2,5-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a building block for the synthesis of various organic compounds. It has also been reported to exhibit unique chemical properties that can be utilized in various reactions. However, the limitations of bicyclo[2.2.2]oct-7-ene-2,5-dione include its limited solubility in common organic solvents and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the scientific research of bicyclo[2.2.2]oct-7-ene-2,5-dione. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential applications in the field of asymmetric catalysis. Furthermore, the investigation of its biochemical and physiological effects may lead to the development of new drugs with anti-inflammatory and antioxidant activities.
Conclusion
In conclusion, bicyclo[2.2.2]oct-7-ene-2,5-dione is a bicyclic organic compound with unique chemical properties and versatile applications. It has been widely used in scientific research as a building block for the synthesis of various organic compounds. Its potential applications in the field of asymmetric catalysis and its anti-inflammatory and antioxidant activities make it an interesting compound for future research.
Synthesemethoden
The synthesis of bicyclo[2.2.2]oct-7-ene-2,5-dione can be achieved through several methods. One of the most commonly used methods is the oxidation of norbornene with potassium permanganate in the presence of water and sulfuric acid. Another method is the oxidation of norbornadiene with ozone. These methods have been reported to yield high purity and high yield of bicyclo[2.2.2]oct-7-ene-2,5-dione.
Wissenschaftliche Forschungsanwendungen
Bicyclo[2.2.2]oct-7-ene-2,5-dione has been widely used in scientific research due to its unique chemical properties. It has been used as a building block in the synthesis of various organic compounds, such as natural products and pharmaceuticals. It has also been used as a starting material for the synthesis of chiral ligands, which have been used in asymmetric catalysis. Furthermore, bicyclo[2.2.2]oct-7-ene-2,5-dione has been used as a probe in NMR spectroscopy due to its unique chemical shift.
Eigenschaften
CAS-Nummer |
17660-74-1 |
|---|---|
Produktname |
Bicyclo[2.2.2]oct-7-ene-2,5-dione |
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
bicyclo[2.2.2]oct-7-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
RLWFLNMCQMZCJQ-UHFFFAOYSA-N |
SMILES |
C1C2C=CC(C1=O)CC2=O |
Kanonische SMILES |
C1C2C=CC(C1=O)CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



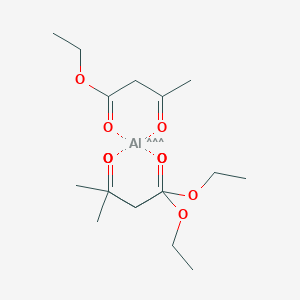
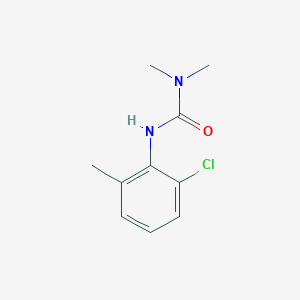
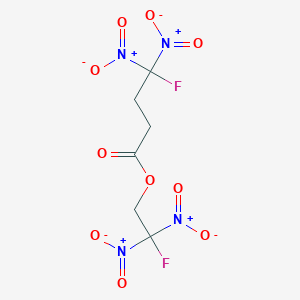
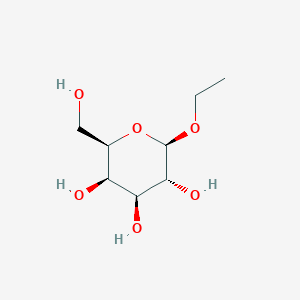
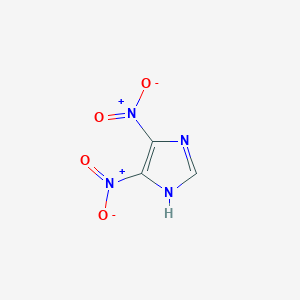
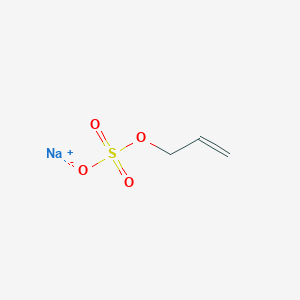
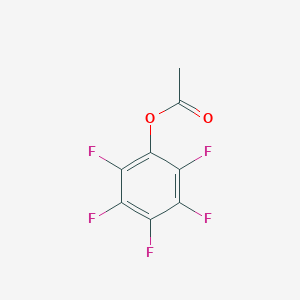

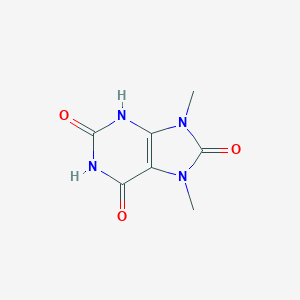
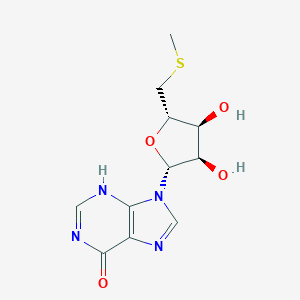
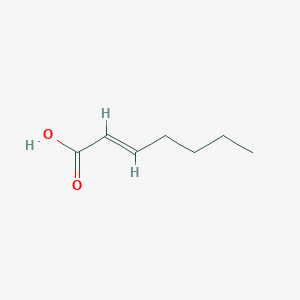
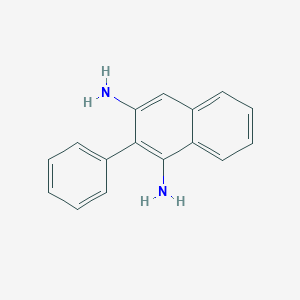
![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
